

An In-depth Technical Guide to the Structural Characteristics of C₁₂H₂₄N₂

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Compound of Interest

Compound Name: 4-(Dibutylamino)butyronitrile

CAS No.: 5417-24-3

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Introduction: Decoding the Molecular Blueprint of C₁₂H₂₄N₂

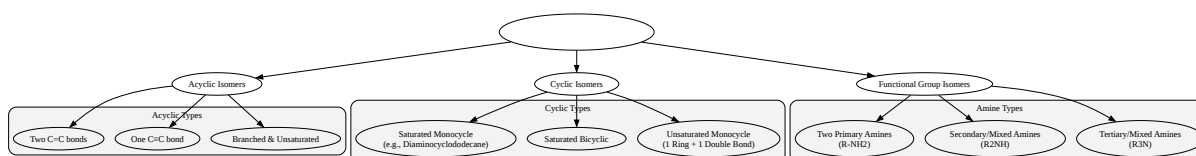
The molecular formula C₁₂H₂₄N₂ represents a fascinating landscape of chemical diversity, encapsulating a vast number of structural isomers with significant potential in materials science, organic synthesis, and pharmacology. With a degree of unsaturation of two, this formula can manifest as cyclic or acyclic structures containing double bonds, triple bonds, or ring systems. This guide provides an in-depth exploration of the core structural characteristics of C₁₂H₂₄N₂, offering researchers, scientists, and drug development professionals a framework for its synthesis, characterization, and application. We will move beyond a simple catalog of possibilities to explain the causality behind experimental choices in structural elucidation and the implications of specific structural motifs for chemical reactivity and biological function.

Part 1: The Isomeric Landscape of C₁₂H₂₄N₂

The structural possibilities for a molecule with the formula C₁₂H₂₄N₂ are extensive due to its degree of unsaturation and the variable placement and nature of the two nitrogen atoms.[1][2]

[3] Structural isomers are molecules sharing the same molecular formula but differing in the connectivity of their atoms.[1][2] These can be broadly categorized, and understanding these classes is the first step in targeted synthesis or identification.

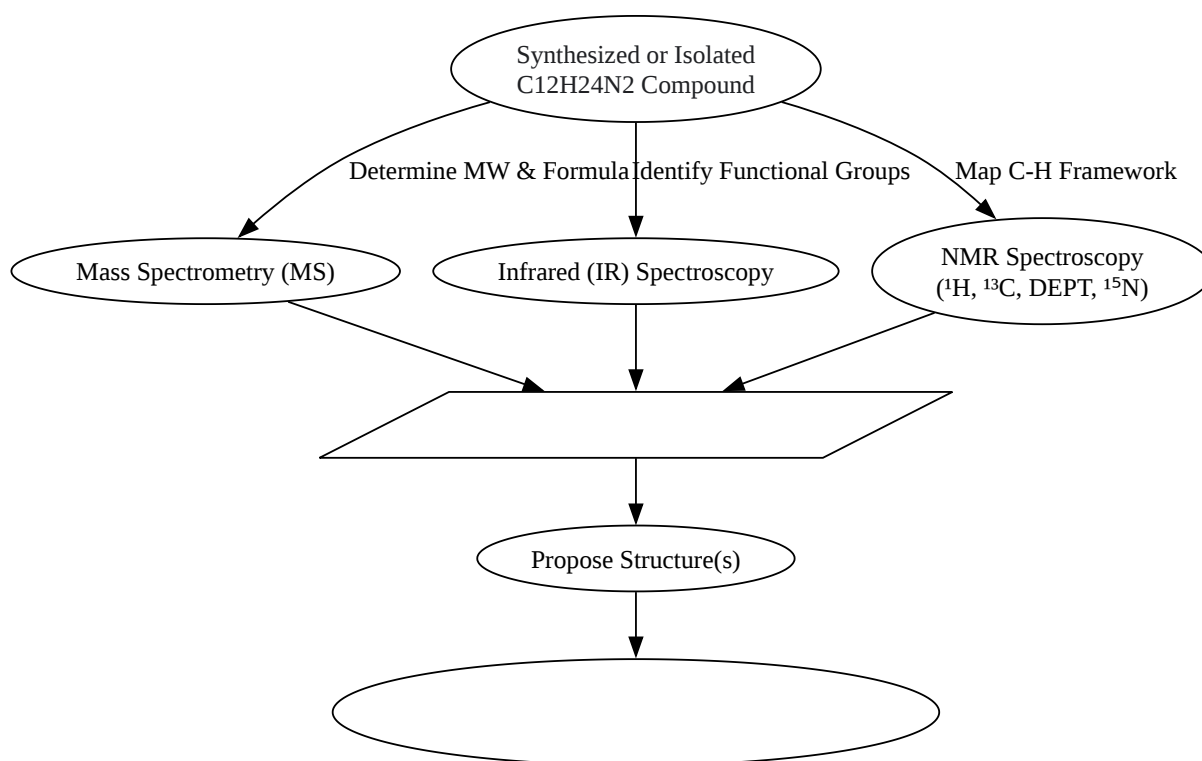
- **Acyclic Isomers:** These isomers feature a twelve-carbon chain or branched structure. The two degrees of unsaturation can be satisfied by two carbon-carbon or carbon-nitrogen double bonds (dienes or diimines), one carbon-carbon or carbon-nitrogen triple bond (alkynes or nitriles), or a combination thereof. The positions of these unsaturated bonds and the amino groups along the carbon backbone lead to numerous positional isomers.
- **Cyclic Isomers:** The formula can accommodate various ring structures. This includes a single twelve-membered ring (cyclododecane backbone), smaller rings with alkyl side chains, or even bicyclic systems. The two degrees of unsaturation can be fulfilled by the presence of two rings, one ring and one double bond, or one ring containing a triple bond. Cyclic diamines are particularly important scaffolds in medicinal chemistry.[4][5][6]
- **Functional Group Isomers:** Beyond the carbon skeleton, the nature of the nitrogen-containing groups themselves creates further isomerism.[7][8][9] The two nitrogen atoms can exist as two primary amines (-NH₂), one primary and one secondary amine (-NHR), two secondary amines, or involve tertiary or even quaternary nitrogens in more complex arrangements.



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Part 2: Comprehensive Structural Elucidation Workflow

The definitive identification of a specific C₁₂H₂₄N₂ isomer requires a multi-faceted analytical approach. Each technique provides a unique piece of the structural puzzle, and their combined interpretation forms a self-validating system for confirming molecular structure.



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Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry is the first-line technique for confirming the molecular weight and elemental composition. For C₁₂H₂₄N₂, a high-resolution mass

spectrometer (HRMS) is crucial to distinguish its exact mass from other potential formulas with the same nominal mass. The fragmentation pattern is a molecular fingerprint that provides direct evidence of the underlying structure.^{[10][11]} Long-chain amines and alkanes characteristically cleave at C-C bonds, and the stability of the resulting carbocations dictates the most abundant fragments.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

- **Sample Preparation:** Introduce a dilute solution of the analyte (in a volatile solvent like methanol or dichloromethane) into the mass spectrometer, often via a Gas Chromatography (GC) inlet for separation and purification.
- **Ionization:** Bombard the gaseous molecules with high-energy electrons (typically 70 eV). This ejects an electron, forming a radical cation known as the molecular ion ($M^{\bullet+}$).
- **Fragmentation:** The high internal energy of the $M^{\bullet+}$ causes it to fragment into smaller, more stable charged ions and neutral radicals. Only the charged fragments are detected.
- **Analysis:** Analyze the mass-to-charge ratio (m/z) of the molecular ion and fragment ions. The $M^{\bullet+}$ peak confirms the molecular weight (196.1939 g/mol for $C_{12}H_{24}N_2$).
- **Interpretation:** The fragmentation pattern helps elucidate the structure. For example, in a linear diaminododecadiene, cleavage alpha to the nitrogen or adjacent to the double bonds would produce characteristic fragment ions.^{[10][12]}

Parameter	Expected Result for C ₁₂ H ₂₄ N ₂	Interpretation
Molecular Ion (M ^{•+})	m/z ≈ 196.19	Confirms the molecular weight. The "Nitrogen Rule" applies: an even molecular weight corresponds to an even number of nitrogen atoms (or zero).
M+1 Peak	~13.3% of M ^{•+}	Arises from the natural abundance of ¹³ C (12 x 1.1%) and ¹⁵ N (2 x 0.37%).
Key Fragments	Variable (e.g., m/z 30 for [CH ₂ NH ₂] ⁺)	Cleavage alpha to a primary amine is a common, stabilizing fragmentation pathway, yielding a fragment at m/z 30. Other fragments reveal the nature of the carbon skeleton. [13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the most powerful tool for mapping the carbon-hydrogen framework. ¹H NMR reveals the electronic environment and connectivity of protons, while ¹³C NMR provides a count of unique carbon atoms and their hybridization state. Advanced techniques like DEPT can distinguish between CH, CH₂, and CH₃ groups. For diamines, ¹⁵N NMR, though less common due to lower sensitivity, can provide direct insight into the chemical environment of the nitrogen atoms.[\[14\]](#)[\[15\]](#)

Experimental Protocol: ¹H and ¹³C NMR

- Sample Preparation: Dissolve 5-10 mg of the C₁₂H₂₄N₂ isomer in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid obscuring analyte signals.[\[13\]](#)

- ^1H NMR Acquisition: Acquire a one-dimensional proton spectrum. Key parameters include the number of scans, relaxation delay, and pulse angle. Integration of the signals should correspond to 24 protons.
- ^{13}C NMR Acquisition: Acquire a broadband-decoupled carbon spectrum. A greater number of scans is typically needed due to the low natural abundance of ^{13}C .^[13] DEPT-135 and DEPT-90 experiments should be run to differentiate carbon types.
- Data Analysis: Process the raw data (Fourier transform, phasing, baseline correction). Analyze chemical shifts (δ), coupling constants (J), and signal multiplicities to piece together the structure. Protons on carbons adjacent to amino groups will be shifted downfield (typically δ 2.5-3.0 ppm).^[16] Protons on double-bonded carbons appear further downfield (δ 4.5-6.5 ppm).

Spectroscopy	Expected Chemical Shift (δ) Ranges (ppm)	Structural Indication
^1H NMR	0.8 - 1.7	Aliphatic C-H (protons on the carbon backbone)
2.5 - 3.5	H-C-N (protons on carbons attached to nitrogen)	
1.0 - 4.0	N-H (amine protons, often broad, exchangeable with D_2O)	
4.5 - 6.5	C=C-H (vinylic protons, if present)	
^{13}C NMR	10 - 40	Aliphatic $-\text{CH}_2-$, $-\text{CH}_3$, CH
40 - 60	C-N (carbons directly bonded to nitrogen)	
100 - 150	C=C (alkene carbons, if present)	

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups. For C₁₂H₂₄N₂ isomers, it is particularly useful for confirming the presence and type of amine groups (primary vs. secondary) and detecting unsaturation (C=C or C≡C bonds).

Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy

- **Sample Preparation:** For solid samples, prepare a KBr pellet by grinding the sample with dry KBr and pressing it into a transparent disk. For liquids, a thin film can be prepared between two salt plates (e.g., NaCl).
- **Data Acquisition:** Record the spectrum, typically from 4000 to 400 cm⁻¹.
- **Data Analysis:** Identify characteristic absorption bands. Primary amines show a characteristic doublet in the 3300-3500 cm⁻¹ region (asymmetric and symmetric N-H stretching), while secondary amines show a single band.^{[13][16]}

Functional Group	Characteristic Absorption (cm ⁻¹)	Vibrational Mode
Primary Amine (R-NH ₂)	3300 - 3500 (two bands)	N-H Stretch
	1590 - 1650	N-H Bend (Scissoring)
Secondary Amine (R ₂ -NH)	3300 - 3500 (one band)	N-H Stretch
Alkane C-H	2850 - 3000	C-H Stretch
Alkene C=C	1620 - 1680	C=C Stretch (if present)

Part 3: Synthesis and Applications

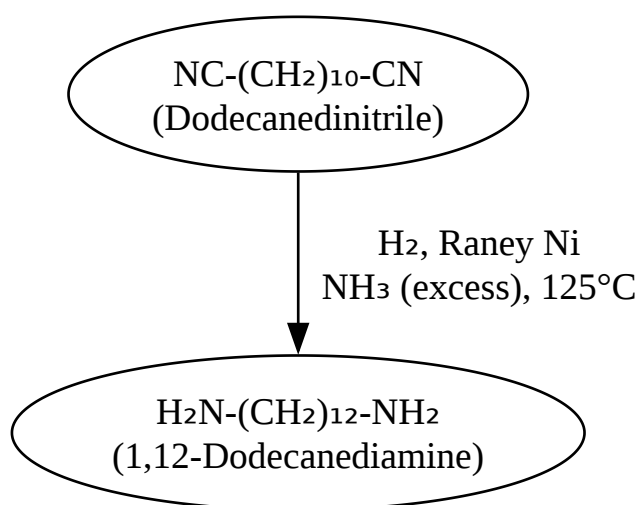
Synthetic Pathways

The synthesis of a specific C₁₂H₂₄N₂ isomer requires a carefully chosen strategy. General methods for producing diamines often involve the reduction of corresponding dinitriles or the reductive amination of dialdehydes or diols.

Example Protocol: Synthesis of 1,12-Dodecanediamine from Dodecanedinitrile

While 1,12-dodecanediamine has the formula C₁₂H₂₈N₂, its synthesis from the corresponding dinitrile provides a foundational protocol that can be adapted for unsaturated analogues.

- Catalyst Preparation: Prepare a Raney nickel catalyst.
- Reaction Setup: In a high-pressure autoclave, charge dodecanedinitrile, a solvent such as methanol, and a five- to ten-fold excess of liquid ammonia. Add the Raney nickel catalyst. [17]
- Hydrogenation: Pressurize the reactor with hydrogen gas and heat to approximately 125 °C. Maintain pressure and temperature until hydrogen uptake ceases. The ammonia helps to suppress the formation of secondary and tertiary amine side products.
- Workup and Purification: Cool the reactor, vent the excess ammonia and hydrogen, and filter the catalyst. The product can be purified by distillation or recrystallization.



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Applications in Drug Development and Materials Science

The structural features of C₁₂H₂₄N₂ isomers make them valuable building blocks.

- Polymer Chemistry: Long-chain diamines are essential monomers for the synthesis of polyamides (nylons) and polyurethanes. The length of the carbon chain imparts flexibility and

hydrophobicity, while the amine groups provide reactive sites for polymerization.[17][18]

- Medicinal Chemistry: The diamine motif is a common scaffold in drug design. The two nitrogen atoms can serve as key hydrogen bond donors or acceptors, or as points for further chemical modification to optimize binding to biological targets.[19] Cyclic diamines, in particular, offer conformationally restricted structures that can improve selectivity and metabolic stability.[4][5][20]
- Surfactants and Coatings: The combination of a long, nonpolar hydrocarbon tail and polar amine head groups makes certain C₁₂H₂₄N₂ isomers suitable for use as surfactants, corrosion inhibitors, and adhesion promoters in advanced coatings.[18][21]

Conclusion

The molecular formula C₁₂H₂₄N₂ does not describe a single entity but rather a vast family of isomeric compounds, each with unique three-dimensional structures and chemical properties. A systematic and integrated analytical workflow, combining mass spectrometry, NMR, and IR spectroscopy, is essential for unambiguous structural elucidation. By understanding the interplay between isomeric forms, spectroscopic signatures, and synthetic accessibility, researchers can effectively harness the potential of C₁₂H₂₄N₂ isomers as versatile platforms for creating novel materials, catalysts, and therapeutic agents.

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